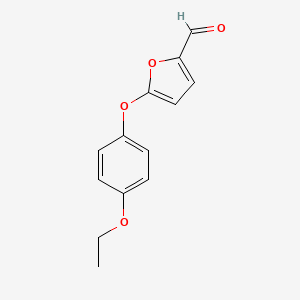

5-(4-Ethoxyphenoxy)furan-2-carbaldehyde

Description

Overview of Furan-Based Heterocycles in Contemporary Organic Chemistry

Furan (B31954) is an aromatic heterocyclic compound consisting of a five-membered ring containing four carbon atoms and one oxygen atom. This structural motif is present in a multitude of natural products and pharmacologically active molecules. The unique electronic properties of the furan ring, arising from the heteroatom, make it a versatile building block in organic synthesis. Furan derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, which has spurred considerable interest in their synthesis and functionalization.

Significance of the Furan-2-carbaldehyde Scaffold in Synthetic Methodology and Precursor Chemistry

Furan-2-carbaldehyde, commonly known as furfural (B47365), is a key derivative of furan. The aldehyde group at the 2-position of the furan ring is a reactive handle that allows for a wide variety of chemical transformations. This makes furan-2-carbaldehyde and its derivatives valuable precursors in the synthesis of more complex molecules. The aldehyde can undergo reactions such as oxidation, reduction, condensation, and various coupling reactions, providing access to a diverse range of chemical structures. mdpi.com The versatility of the furan-2-carbaldehyde scaffold has established it as a fundamental building block in the development of new synthetic methodologies.

Introduction to 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde as a Representative Compound within the Furan-2-carbaldehyde Class

While extensive research on this specific molecule is not widely available in public literature, its structure suggests potential applications in materials science and medicinal chemistry, areas where similar 5-substituted furan-2-carbaldehyde derivatives have shown promise. The synthesis of such compounds generally involves the formation of the ether linkage at the 5-position of a suitable furan precursor. General strategies for the synthesis of 5-aryloxy-furan-2-carbaldehydes can be adapted for the preparation of this specific compound. rsc.org

Below is a data table summarizing the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1291489-83-2 |

| Molecular Formula | C₁₃H₁₂O₄ |

| Molecular Weight | 232.23 g/mol |

| SMILES | O=CC1=CC=C(OC2=CC=C(OCC)C=C2)O1 |

Further research into the specific synthesis, characterization, and application of this compound would be beneficial to fully elucidate its chemical properties and potential utility.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12O4 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

5-(4-ethoxyphenoxy)furan-2-carbaldehyde |

InChI |

InChI=1S/C13H12O4/c1-2-15-10-3-5-11(6-4-10)16-13-8-7-12(9-14)17-13/h3-9H,2H2,1H3 |

InChI Key |

SPXXXJSGWDGUKH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=CC=C(O2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for Furan 2 Carbaldehyde and Its Derivatives

De Novo Synthesis Approaches to the Furan (B31954) Ring System

De novo synthesis, the construction of the furan ring from non-furan precursors, represents the most fundamental approach to this heterocyclic system. These methods involve the formation of the five-membered ring through various cyclization strategies.

Classical Furan Annulation Reactions

Classical methods for furan synthesis have been established for over a century and remain cornerstones of heterocyclic chemistry. These reactions typically involve the acid- or base-catalyzed condensation and cyclization of acyclic carbonyl compounds.

The Feist–Benary synthesis is a versatile and long-standing method for producing substituted furans from the reaction of α-halo ketones with β-dicarbonyl compounds. wikipedia.orgambeed.com This condensation reaction is typically catalyzed by amines, such as ammonia (B1221849) or pyridine. wikipedia.org The process begins with a Knoevenagel-type condensation, followed by an intramolecular nucleophilic substitution where an enolate displaces the halide, leading to the cyclized furan product. wikipedia.org

While the classical approach is robust, modern adaptations have expanded its scope and utility. For instance, propargyl sulfonium (B1226848) salts can be employed as an alternative to α-halo ketones for the alkylation of the dicarbonyl compound. wikipedia.org A significant advancement is the development of an enantioselective "interrupted" Feist-Benary reaction. This modification utilizes a chiral auxiliary derived from the cinchona alkaloid quinine (B1679958) in the presence of a proton sponge to generate highly functionalized hydroxydihydrofurans with excellent diastereo- and enantioselectivities. wikipedia.orgresearchgate.net In this asymmetric synthesis, the protonated alkaloid is believed to transfer chirality by interacting with the dicarbonyl group of a reactant like ethyl bromopyruvate via a five-membered transition state. wikipedia.org Research has also focused on understanding the chemoselectivity of the reaction, as under certain conditions, intermediate tricarbonyls can rearrange to form different furan isomers via a Paal-Knorr pathway. researchgate.netdeepdyve.com

| Reaction | Reactants | Catalyst/Conditions | Product | Ref. |

| Classical Feist-Benary | α-Halo Ketone, β-Dicarbonyl Compound | Amine (e.g., Pyridine) | 3-Carbonyl Furan | wikipedia.org |

| Enantioselective Interrupted Feist-Benary | 2-Ene 1,4-Diketone, Dimedone | Bis(cinchona alkaloid)pyrimidine | Dihydrofuran | researchgate.net |

| Solvent-Free Feist-Benary | α-Haloketone, β-Dicarbonyl Compound | No base, no solvent | Furan | researchgate.net |

The Paal–Knorr synthesis is arguably one of the most important and straightforward methods for preparing substituted furans, pyrroles, and thiophenes. wikipedia.orgorganic-chemistry.org The furan synthesis variant involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.org

The generally accepted mechanism proceeds through the protonation of one carbonyl group, which activates the carbon for nucleophilic attack by the enol form of the other carbonyl. wikipedia.orgyoutube.com This cyclization forms a hemiacetal intermediate, which subsequently undergoes dehydration to yield the aromatic furan ring. wikipedia.org

Mechanistic studies, however, have revealed greater complexity. Work by V. Amarnath and colleagues in 1995 demonstrated that diastereomers of 3,4-disubstituted-2,5-hexanediones cyclize at different rates. wikipedia.orgorganic-chemistry.org This finding contradicts a simple mechanism involving a common enol intermediate, which would predict equal reaction rates for both meso and d,l-racemic isomers. wikipedia.orgorganic-chemistry.org This suggests that the conformation required for the rate-determining cyclization step is achieved with different ease for each diastereomer. organic-chemistry.org Quantum chemical studies have further refined this understanding, indicating that the cyclization step has a high energy barrier that is significantly reduced by the explicit participation of water molecules. rsc.org These computational models propose a water-mediated hemiketal pathway as an energetically favorable route, especially under proton catalysis, where the barrier for ring formation becomes significantly lower. rsc.orgrsc.org

| Starting Material | Key Intermediate | Conditions | Product | Ref. |

| 1,4-Diketone | Hemiacetal | Acid catalyst (e.g., TFA, p-TsOH) | Substituted Furan | wikipedia.orgorganic-chemistry.org |

| 3,4-Disubstituted-2,5-hexanedione | Diastereomeric Enols | Acid catalyst | Furan (rate depends on stereochemistry) | wikipedia.org |

Contemporary Furan Ring Construction Strategies

Modern synthetic chemistry has introduced sophisticated methods for furan ring construction, often leveraging the power of transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance under mild conditions.

Transition metals, particularly palladium, copper, gold, and iron, are extensively used to catalyze the formation of furan rings. researchgate.netelsevier.com These methods offer access to complex furan structures that are difficult to obtain via classical routes. Palladium catalysis, for example, enables the efficient synthesis of 2,5-disubstituted furans from enyne acetates in the presence of a Lewis acid. organic-chemistry.org Another palladium-catalyzed cascade reaction involves aryloxy-enynes and aryl halides to regioselectively produce 2,3,4-trisubstituted furans. organic-chemistry.org

Copper-catalyzed reactions are also prominent, including an intermolecular annulation of alkyl ketones and β-nitrostyrenes for the regioselective synthesis of multisubstituted furans. organic-chemistry.org A similar copper(II)-catalyzed annulation between aryl ketones and aromatic olefins proceeds under ambient air. organic-chemistry.org Iron(III) chloride has been shown to be an effective catalyst for the tandem propargylation-cycloisomerization of propargylic alcohols with 1,3-dicarbonyl compounds, leading to highly substituted furans. organic-chemistry.org Furthermore, rhodium catalysts can achieve C–H activation followed by a [3+2] annulation of N-phenoxy amides with alkynes to build the furan ring fused to another cycle. rsc.org

| Catalyst System | Reactants | Key Transformation | Ref. |

| Palladium(II) Acetate / Copper(II) Chloride | Alkenyl ethers, Alkynyl oxime ethers | Annulation | rsc.org |

| Copper(I) Iodide | Diazoacetates, α,β-Acetylenic ketones | [4+1] Cycloaddition | hud.ac.uk |

| Iron(III) Chloride | Propargylic alcohols, 1,3-Dicarbonyl compounds | Tandem Propargylation-Cycloisomerization | organic-chemistry.org |

| Gold(I) Chloride | 2-Alkynylallyl alcohols | Cyclization | hud.ac.uk |

| Rhodium(III) Chloride complex | N-Phenoxy amides, Propargylic monofluoroalkynes | C–H Activation/[3+2] Annulation | rsc.org |

Tandem reactions, where multiple bond-forming events occur in a single pot, provide an elegant and atom-economical route to complex molecules. In furan synthesis, tandem cycloaddition and cycloisomerization reactions are powerful strategies. A recently developed method involves a tandem 1,2-acyloxy migration, intramolecular [3+2] cycloaddition, and aromatization of enol ether-tethered propargylic esters. acs.org This reaction demonstrates excellent functional group tolerance and, in some cases, allows for the isolation of dihydrofuran intermediates, offering insight into the cycloisomerization process. acs.org

Cycloisomerization of enynes is another common strategy. For instance, a palladium(II)-catalyzed cycloisomerization of allenyl ketones can produce furans. organic-chemistry.org Similarly, gold nanoparticles have been shown to promote the cycloisomerization of conjugated allenones. researchgate.net More complex cascades include catalyst-controlled sequences, such as a cycloisomerization/[4+3] cycloaddition of enyne-amides and sulfur ylides to construct 2,3-furan-fused dihydroazepines. rsc.org Tandem intramolecular Diels-Alder reactions involving benzyne (B1209423) and furan moieties linked by silicon tethers have also been used to rapidly assemble complex polycyclic frameworks containing furan rings. nih.gov

| Reaction Type | Precursors | Key Features | Ref. |

| Tandem Migration/Cycloaddition/Aromatization | Enol ether-tethered propargylic esters | Broad substrate scope, isolation of dihydrofuran intermediates | acs.org |

| Tandem Benzyne-Furan Cycloaddition | Benzyne precursors and furans linked by silicon tethers | Rapid assembly of polycyclic systems | nih.gov |

| Catalyst-Controlled Cycloisomerization/Cycloaddition | Acyclic enyne-amides, Sulfur ylides | Construction of furan-fused bicyclic systems | rsc.org |

Oxidative Cyclization Methodologies

The formation of the furan nucleus through oxidative cyclization represents a powerful and atom-economical approach. These methods often construct the heterocyclic ring by forming a key carbon-oxygen bond via an oxidative process, utilizing a range of substrates and oxidizing agents.

One notable strategy involves the oxidative cycloisomerization of cis-enynols. This transformation can be achieved using a combination of a hypervalent iodine(III) reagent, molecular iodine, and a base, which facilitates the regioselective synthesis of 2-acyl furans with diverse substitution patterns. organic-chemistry.org The proposed mechanism involves the in situ generation of trifluoroacetylhypoiodite, which activates the alkyne for the subsequent cyclization. organic-chemistry.org

Another significant approach is the copper(II)-catalyzed intermolecular annulation of ketones with olefins under ambient air. For instance, aryl ketones can react with a wide array of aromatic olefins to yield multisubstituted furan derivatives in good yields. organic-chemistry.org Similarly, a copper-mediated reaction between alkyl ketones and β-nitrostyrenes provides a regioselective route to multisubstituted furans. organic-chemistry.org

The oxidation of furans themselves can lead to valuable derivatives. For example, the oxidation of furan-2-carbaldehyde (furfural) with hydrogen peroxide and acetic acid under mild, "green chemistry" conditions yields 2(5H)-furanone (γ-crotonolactone), an important synthetic intermediate. nih.govresearchgate.net This method highlights the direct functionalization of a furan derivative through an oxidative pathway. nih.gov Furthermore, the m-CPBA-mediated oxidation of β-furyl amides results in the formation of unique γ-spirobutenolides, demonstrating a novel oxidative cleavage of the amide group and a dearomative spirocyclization of the furan ring. nih.gov

| Starting Materials | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| cis-Enynols | Hypervalent iodine(III) reagent, I2, base | 2-Acyl furans | organic-chemistry.org |

| Aryl ketones + Aromatic olefins | Cu(II) catalyst, air | Multisubstituted furans | organic-chemistry.org |

| Alkyl ketones + β-Nitrostyrenes | Copper mediator | Multisubstituted furans | organic-chemistry.org |

| β-Furyl amides | m-CPBA | γ-Spirobutenolides | nih.gov |

Rearrangement-Based Furan Formation (e.g., from vinyloxiranes)

Rearrangement reactions provide an elegant pathway to the furan core, often from readily accessible precursors, by orchestrating a cascade of bond-breaking and bond-forming events. A prominent example is the rearrangement of vinyloxiranes. In an extension of the Corey-Chaykovsky reaction, β,β-disubstituted α,β-unsaturated ketones can be treated with dimethylsulfonium methylide to generate vinyloxiranes, which then undergo immediate rearrangement to furnish unsymmetrically di- and trisubstituted furans. organic-chemistry.org This method is valued for its ability to create a wide range of furans with various functionalities. organic-chemistry.org

Another significant rearrangement strategy is the Achmatowicz reaction, which involves the oxidative ring expansion of furfuryl alcohols. frontiersin.org This reaction has been adapted using biocatalytic methods to replace less sustainable chemical oxidants. For instance, enzyme catalysis, including systems like H₂O₂/haloperoxidase or air/laccase/TEMPO, has expanded the utility of this rearrangement. frontiersin.org A reaction cascade combining an aza-Achmatowicz rearrangement with an indole (B1671886) nucleophilic cyclization has been developed to construct the complex indole-fused azabicyclo[3.3.1]nonane core found in certain alkaloids, starting from a furan precursor. nih.gov

Pummerer-type rearrangements also offer a metal-free route to highly substituted furans. This transformation can be initiated by the selective S-chlorination of a 1,3-diene derived from a 2,5-dihydrothiophene, which triggers a spontaneous rearrangement to yield a tetrasubstituted furan under mild conditions at ambient temperature. nih.gov

Introduction of the Formyl Group (–CHO) on Furan Rings

The formyl group is a cornerstone functional group that imparts significant reactivity to the furan ring, making furan-2-carbaldehyde a versatile building block.

Vilsmeier-Haack Formylation and Deuterium-Labeled Analogues

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including furan. numberanalytics.comijpcbs.com The reaction typically employs a Vilsmeier reagent, which is a chloromethyliminium salt generated from a substituted formamide, such as N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. cambridge.orgjk-sci.com The Vilsmeier reagent acts as the electrophile, which is attacked by the electron-rich furan ring. numberanalytics.com For unsubstituted furan, the reaction proceeds with high regioselectivity to yield furan-2-carbaldehyde. cambridge.orgresearchgate.net The relative reactivity of five-membered heterocycles in this reaction is generally pyrrole (B145914) > furan > thiophene. jk-sci.com

This methodology has been refined to allow for the synthesis of isotopically labeled analogues, which are valuable tools for mechanistic studies and metabolic tracking. mdpi.com An optimized, one-step protocol for the synthesis of furan-2-carbaldehyde-d (deuterated furfural) utilizes deuterated DMF (DMF-d₇) as the deuterium (B1214612) source under adapted Vilsmeier conditions with oxalyl chloride. mdpi.com This gram-scale method provides the deuterated product in quantitative yield (>99%) and high purity (>96%). mdpi.com The incorporation of deuterium at the formyl position is a key strategy for creating labeled compounds for drug discovery and development. researchgate.net

| Substrate | Deuterium Source | Activating Agent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Furan | DMF-d7 | (COCl)2 | Furan-2-carbaldehyde-d | Quantitative (99%) | mdpi.com |

Regioselective Formylation Strategies for Substituted Furans

While the Vilsmeier-Haack formylation of unsubstituted furan selectively occurs at the C2 position, the presence of substituents on the ring directs the position of electrophilic attack, making regioselectivity a critical consideration. Electron-donating groups generally activate the ring and direct formylation to specific positions, whereas electron-withdrawing groups can deactivate the ring or alter the regiochemical outcome. The precise control over the site of formylation is essential for the synthesis of specific polysubstituted furan derivatives.

Alternative strategies for the regioselective synthesis of substituted furans, which can then be formylated or are synthesized with the aldehyde group already present, are continuously being developed. For example, a cobalt(II)-based metalloradical catalysis approach enables the intermolecular cyclization of terminal alkynes with α-diazocarbonyls to produce polyfunctionalized furans with complete regioselectivity. nih.govusf.edu This method is notable for its high tolerance of functional groups, including unprotected aldehyde groups, allowing for the direct synthesis of aldehyde-containing furans. nih.gov For instance, the cyclization of 2-formylphenylacetylene with various diazo reagents using this catalytic system results in the formation of aldehyde-containing furans in yields up to 96%. nih.gov Such methods that build the ring with the desired substitution pattern already in place offer a powerful alternative to the direct formylation of a pre-existing substituted furan.

Derivatization Strategies from Pre-existing Furan-2-carbaldehydes

Furan-2-carbaldehyde is not only a synthetic target but also a versatile starting material for the synthesis of more complex molecules through functionalization of its furan ring system.

Functionalization of the Furan Ring System

The furan ring within furan-2-carbaldehyde and its derivatives can undergo a variety of transformations. As previously mentioned, oxidation of the furan ring in furan-2-carbaldehyde can lead to the formation of 2(5H)-furanone. nih.govresearchgate.net This transformation converts the aromatic furan into a different heterocyclic system with its own unique reactivity.

The furan-2-carbaldehyde scaffold is also a valuable C1 building block for constructing larger heterocyclic structures. For example, it can be used in multicomponent reactions to synthesize quinazolin-4(3H)-ones. In one such reaction, 2-amino-N-phenylbenzamide reacts with 5-methylfuran-2-carbaldehyde in the presence of a copper bromide catalyst to form the corresponding quinazolinone derivative. rsc.org This demonstrates how the aldehyde function of the furan derivative acts as a key reactive site for building more complex molecular architectures.

Furthermore, the synthesis of other nitrogenous compounds from furan derivatives highlights the versatility of this system. 5-Hydroxymethylfurfural (B1680220) (HMF), a close relative of furan-2-carbaldehyde, can be converted into 5-hydroxymethylfurfural oxime (HMFO) through ammoximation with ammonia and hydrogen peroxide. rsc.org The oxime can then be selectively converted to either 5-hydroxymethyl-2-furancarbonitrile (HMFC) or 5-hydroxymethyl-2-furfuramide (HMFA), providing access to a range of valuable bio-based nitrogenous compounds. rsc.org These transformations showcase the potential for modifying the functionality attached to the furan ring, expanding its synthetic utility.

Electrophilic and Nucleophilic Substitution Reactions on the Furan Moiety

The furan ring is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic aromatic substitution. This reactivity is significantly greater than that of benzene (B151609). The substitution preferentially occurs at the C-2 and C-5 positions, which are the most electron-rich. This preference is due to the greater stabilization of the cationic intermediate (sigma complex) formed during the reaction; attack at the C-2 position allows for the delocalization of the positive charge over three resonance structures, whereas attack at the C-3 position results in only two resonance structures.

Common electrophilic substitution reactions on the furan moiety include:

Nitration: Furan can be nitrated to form 2-nitrofuran. Due to the furan ring's sensitivity to strong acids, which can cause polymerization, nitration is typically carried out using milder reagents like acetyl nitrate (B79036) (CH₃COONO₂) at low temperatures.

Halogenation: Furan reacts readily with halogens. For example, bromination with bromine in dioxane yields 2-bromofuran. Conditions must be controlled to prevent polymerization caused by the liberated hydrogen halide.

Acylation: Friedel-Crafts acylation of furan, to introduce an acyl group, is best performed using a mild Lewis acid catalyst such as tin(IV) chloride (SnCl₄), as stronger catalysts like aluminum chloride can lead to ring-opening or polymerization. A Vilsmeier-Haack reaction, using a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF), is a common method to introduce a formyl group, yielding furan-2-carbaldehyde. mdpi.com

In contrast, nucleophilic aromatic substitution on an unsubstituted furan ring is generally difficult due to the ring's high electron density. libretexts.org Such reactions become feasible only when the furan ring is substituted with potent electron-withdrawing groups, such as a nitro group, particularly at the C-2 or C-5 position. These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgopenstax.org The reaction proceeds via an addition-elimination mechanism where the nucleophile first adds to the ring, forming the stabilized carbanion, followed by the departure of a leaving group (typically a halide). libretexts.org

Modifications at the C-5 Position of Furan-2-carbaldehyde, leading to compounds such as 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde

The presence of an electron-withdrawing aldehyde group at the C-2 position of the furan ring influences the reactivity of the other positions. For electrophilic substitution, the C-5 position becomes the primary site for reaction. Several methods have been developed to introduce aryl and other substituents at this position.

C-C Bond Formation:

Meerwein Arylation: This reaction involves the copper-catalyzed arylation of furan-2-carbaldehyde with arenediazonium salts. researchgate.netacs.org It provides a direct route to 5-aryl-furan-2-carbaldehydes. The reaction yields depend on the specific catalyst, solvent, and the counter-ion of the diazonium salt. researchgate.netpensoft.net

Palladium-Catalyzed Direct Arylation: More modern methods employ palladium catalysts to directly couple aryl halides with the C-5 position of furan-2-carbaldehyde. This approach offers a regioselective and efficient route to a diverse range of 5-aryl-2-formylfuran derivatives under relatively mild conditions. acs.org

Organozinc Cross-Coupling: Facile routes to 5-substituted-2-furaldehydes have been developed using palladium-catalyzed cross-coupling of aryl- and heteroarylzinc halides with 5-bromo-2-furaldehyde. nih.gov

C-O Bond Formation (leading to this compound): The synthesis of 5-aryloxy-furan-2-carbaldehydes, including the target compound this compound, is typically achieved through nucleophilic aromatic substitution. This strategy involves the reaction of a 5-halo-furan-2-carbaldehyde (e.g., 5-bromo- or 5-iodo-furan-2-carbaldehyde) with a phenoxide nucleophile. The electron-withdrawing aldehyde group at C-2 activates the C-5 position for nucleophilic attack.

A general procedure involves:

Deprotonation of the phenol (B47542) (e.g., 4-ethoxyphenol) with a suitable base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to generate the more nucleophilic phenoxide.

Reaction of the resulting phenoxide with 5-bromo-furan-2-carbaldehyde in a polar aprotic solvent such as DMF or DMSO.

The reaction may be facilitated by a copper or palladium catalyst in what is known as an Ullmann or Buchwald-Hartwig type ether synthesis, which is particularly useful for forming C-O bonds with aryl halides.

This method provides a versatile pathway to various 5-aryloxy-furan-2-carbaldehyde derivatives. organic-chemistry.orgrsc.org

Transformations of the Aldehyde Functionality in Furan-2-carbaldehydes

The aldehyde group at the C-2 position of the furan ring is a reactive center that participates in a wide array of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Condensation Reactions with Carbon and Heteroatom Nucleophiles

The carbonyl carbon of the aldehyde is electrophilic and readily reacts with various nucleophiles. A notable example is the Erlenmeyer-Plöchl reaction, where furan-2-carbaldehyde derivatives undergo condensation with hippuric acid in the presence of acetic anhydride (B1165640) and a base (e.g., sodium acetate). This reaction yields 4-furfurylidene-2-phenyl-1,3-oxazol-5(4H)-ones, which are useful intermediates in organic synthesis. nih.gov The reactivity in these condensations can be influenced by the substituent at the C-5 position of the furan ring. nih.gov

Knoevenagel Condensation and Related Olefination Reactions

The Knoevenagel condensation is a cornerstone reaction for forming new carbon-carbon double bonds. It involves the reaction of an aldehyde, such as a 5-substituted furan-2-carbaldehyde, with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). This reaction is typically catalyzed by a weak base like piperidine (B6355638) or an amine salt.

Common active methylene compounds used in Knoevenagel condensations with furan-2-carbaldehydes include:

Indan-1,3-dione

Creatinine

Ethyl cyanoacetate (B8463686)

These reactions lead to the formation of furfurylidene derivatives, which have applications in materials science and medicinal chemistry.

| Aldehyde | Active Methylene Compound | Base/Catalyst | Product Type |

| 5-R-Furan-2-carbaldehyde | Indan-1,3-dione | Ethanol (no catalyst) | 2-(5-substituted-furfurylidene)-Indane-1,3-dione |

| 5-R-Furan-2-carbaldehyde | Creatinine | Piperidine | Furfurylidene creatinine |

| Furan-2-carbaldehyde | Malononitrile | Basic catalyst | 2-(furan-2-ylmethylene)malononitrile |

Reactions with Nitrogen-Containing Compounds for Imine and Related Derivative Formation

The aldehyde group readily reacts with primary amines and other nitrogen nucleophiles to form a variety of C=N double-bonded derivatives. These reactions are fundamental in the synthesis of many heterocyclic compounds and intermediates.

Imine (Schiff Base) Formation: Reaction with primary amines yields imines.

Oxime Formation: Condensation with hydroxylamine (B1172632) (NH₂OH) produces oximes.

Hydrazone Formation: Reaction with hydrazine (B178648) (N₂H₄) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) gives the corresponding hydrazones.

Semicarbazone Formation: Reaction with semicarbazide (B1199961) results in semicarbazones.

These reactions are often reversible and catalyzed by acid or base. The resulting derivatives are frequently stable, crystalline solids, which historically aided in the characterization of aldehydes.

Other Carbon-Carbon Bond Forming Transformations via the Aldehyde Group

Beyond condensation reactions, the aldehyde functionality serves as a key handle for other important C-C bond-forming transformations.

Wittig Reaction: This reaction provides a powerful method for converting aldehydes into alkenes. It involves the reaction of furan-2-carbaldehyde with a phosphorus ylide (Wittig reagent), typically generated from a phosphonium (B103445) salt and a strong base. The stereochemical outcome (E or Z alkene) depends on the nature of the ylide (stabilized or non-stabilized). wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a Wittig reagent. This reaction is highly valued for its excellent stereoselectivity, typically producing the (E)-alkene with high preference. wikipedia.orgalfa-chemistry.comnrochemistry.com The water-soluble phosphate (B84403) byproduct also simplifies purification compared to the triphenylphosphine (B44618) oxide from the Wittig reaction. wikipedia.orgalfa-chemistry.com

Grignard Reaction: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the aldehyde carbonyl is a classic method for forming secondary alcohols. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, and subsequent acidic workup protonates the resulting alkoxide to yield the alcohol. adichemistry.comwisc.edumasterorganicchemistry.commasterorganicchemistry.comlibretexts.org

Sustainable and Biomass-Derived Synthetic Routes to Furan-2-carbaldehyde Platforms

The transition towards sustainable chemical production hinges on the utilization of renewable resources, with lignocellulosic biomass being the most abundant and viable organic carbon feedstock. rsc.orgfrontiersin.org Furan compounds, particularly furfural (B47365) and 5-hydroxymethylfurfural (HMF), are recognized as key platform molecules derived from the acid-catalyzed dehydration of C5 (pentose) and C6 (hexose) sugars found in hemicellulose and cellulose, respectively. frontiersin.orgresearchgate.netmdpi.com These furanic aldehydes are the primary starting point for a multitude of chemical transformations, providing a direct pathway from raw biomass to valuable furan-2-carbaldehyde-based structures. csic.esmdpi.com

Furfural and 5-hydroxymethylfurfural (HMF) are among the most promising chemical building blocks derivable from biomass. frontiersin.orgnih.gov Furfural, which is furan-2-carbaldehyde itself, is produced through the acid-catalyzed dehydration of xylose, a major component of hemicellulose. researchgate.netlidsen.com HMF, which contains both an aldehyde and a hydroxymethyl group on the furan ring, is similarly derived from the dehydration of hexose (B10828440) sugars like fructose (B13574) and glucose. nih.govrsc.org The U.S. Department of Energy has identified HMF and its derivatives as significant platform chemicals for future biorefineries. koreascience.kr

The "valorization" of these molecules refers to their chemical conversion into more valuable products. HMF is a particularly versatile precursor for other furan-2-carbaldehyde platforms. Through selective oxidation of its hydroxymethyl group, HMF can be converted into 2,5-diformylfuran (DFF), a symmetrical dialdehyde (B1249045) with significant applications in polymer synthesis. nih.govrsc.orgkoreascience.kr This transformation directly enhances the furan-2-carbaldehyde platform by introducing a second aldehyde functionality. The conversion of HMF to DFF is a critical step in expanding the chemical diversity accessible from biomass. koreascience.kr

| Feedstock | Biomass Source (Primary Sugar) | Key Furan-2-Carbaldehyde Platform | Transformation |

|---|---|---|---|

| Furfural | Hemicellulose (Xylose) | Furan-2-carbaldehyde | Direct dehydration |

| 5-Hydroxymethylfurfural (HMF) | Cellulose/Starch (Glucose/Fructose) | 2,5-Diformylfuran (DFF) | Selective Oxidation |

Developing efficient catalysts is crucial for the selective conversion of furfural and HMF. Green chemistry principles favor heterogeneous catalysis and electrocatalysis, which offer advantages such as catalyst reusability, milder reaction conditions, and reduced waste generation compared to traditional homogeneous catalysis. lidsen.comfrontiersin.org

Heterogeneously Catalyzed Transformations: Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are central to modern biorefineries. nih.gov For the synthesis of furan-2-carbaldehyde platforms, these solid catalysts are primarily used for the selective oxidation of HMF to DFF. A variety of materials have been investigated, including catalysts based on non-noble metals like copper (Cu) and vanadium (V), as well as noble metals such as ruthenium (Ru), palladium (Pd), and gold (Au) supported on materials like metal oxides, zeolites, or carbon. frontiersin.orgfrontiersin.orgfrontiersin.org The properties of the catalyst, including its acidity, structure, and the nature of the active sites, significantly influence the reaction's efficiency and selectivity towards the desired aldehyde product. frontiersin.org For instance, Ru-based catalysts are well-regarded for their effectiveness in reducing furan compounds under mild conditions, while other metallic systems are optimized for oxidation reactions. frontiersin.org

| Catalyst System | Oxidant | Temperature (°C) | Time (h) | HMF Conversion (%) | DFF Yield (%) |

|---|---|---|---|---|---|

| Ru/Co₃O₄ | O₂ | 110 | 8 | >99 | 98.5 |

| Vanadyl-phosphate | O₂ | 100 | 4 | 96.1 | 92.4 |

| Co-N-C | O₂ | 120 | 12 | >99 | 97 |

| Pt-Bi/C | O₂ | 110 | 24 | 99 | 98 |

Data compiled from various sources on HMF oxidation.

Electrocatalytic Transformations: Electrocatalysis represents a highly promising green chemistry approach, using renewable electricity to drive chemical reactions at an electrode surface. rsc.orgnih.gov This method can often be performed at ambient temperature and pressure, minimizing energy consumption and avoiding the use of harsh chemical oxidants. rsc.org The electrocatalytic oxidation of HMF to DFF has been demonstrated with high selectivity. nih.gov The reaction involves the activation of the hydroxymethyl group of HMF on an electrode surface, leading to its conversion to an aldehyde. nih.gov Various electrode materials, including platinum modified with adatoms like lead, have been shown to facilitate this transformation. researchgate.net Paired electrolysis strategies can further enhance sustainability by simultaneously producing valuable chemicals at both the anode and cathode. nsf.gov For example, HMF can be oxidized to 2,5-furandicarboxylic acid (FDCA) at the anode while being hydrogenated to 2,5-bis(hydroxymethyl)furan (BHMF) at the cathode. nsf.gov While the primary focus is often on producing FDCA, the intermediate formation of DFF is a key step in the oxidation pathway. nih.gov

| Substrate | Product | Electrode Material | Medium | Yield (%) | Faradaic Efficiency (%) |

|---|---|---|---|---|---|

| 2,5-bis-dihydroxymethylfuran | Furan-2,5-dicarbaldehyde (DFF) | Platinum modified by lead adatoms | Alkaline | 80 | 63 |

| HMF | FDCA (via DFF intermediate) | NiFe oxide on carbon cloth | pH-asymmetric flow cell | - | 139 (combined) |

| Furfural | 5-hydroxy-2(5H)-furanone (HFO) | CuS nanosheets | - | - | - |

Data compiled from studies on the electrocatalytic conversion of furanics. researchgate.netnsf.govrsc.org

Chemical Reactivity and Transformations of Furan 2 Carbaldehyde Derivatives

Reactivity Profile of the Furan (B31954) Aromatic Ring System

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. This heteroatom significantly influences the ring's reactivity, making it more reactive than benzene (B151609) towards electrophiles. numberanalytics.compearson.com The oxygen atom donates electron density to the ring, increasing its nucleophilicity. pearson.com However, the aromaticity of furan is less pronounced compared to benzene, thiophene, and pyrrole (B145914), which contributes to its propensity to undergo ring-opening reactions under certain conditions. wikipedia.org

Furan and its derivatives readily undergo electrophilic aromatic substitution, primarily at the 2- and 5-positions. numberanalytics.compearson.com This regioselectivity is due to the greater stabilization of the carbocation intermediate (sigma complex) formed during attack at these positions. quora.comchemicalbook.com The intermediate resulting from attack at the C2 position is stabilized by three resonance structures, whereas the intermediate from C3 attack has only two. chemicalbook.com Common electrophilic substitution reactions for furans include nitration, bromination, and formylation. numberanalytics.com For instance, furan reacts with bromine at low temperatures to yield 2-bromofuran. wikipedia.org The high reactivity of the furan ring allows these substitutions to occur under mild conditions. pearson.compearson.com

| Reaction Type | Reagents | Major Product | Reference |

| Nitration | Nitric acid/Acetic anhydride (B1165640) | 2-Nitrofuran | numberanalytics.com |

| Bromination | Br2 in dioxane | 2-Bromofuran | pearson.com |

| Formylation | Vilsmeier-Haack reagent (DMF/POCl3) | Furan-2-carbaldehyde | mdpi.com |

The relatively low resonance energy of furan makes its ring susceptible to cleavage under various conditions, including oxidative, acidic, and thermal treatments. wikipedia.orgpharmaguideline.com

The Achmatowicz reaction, or rearrangement, is a significant transformation of furan derivatives. In this reaction, a furfuryl alcohol is oxidized to a dihydropyran derivative. wikipedia.orgnih.gov This oxidative ring expansion is a valuable method for synthesizing monosaccharides and other complex molecules from furan-based starting materials. wikipedia.orgacs.org The reaction typically involves treating a furfuryl alcohol with an oxidizing agent like bromine in methanol (B129727), followed by acid-catalyzed rearrangement. wikipedia.org More modern and milder oxidation procedures have also been developed. acs.org

| Starting Material | Oxidizing Agent | Product Type | Reference |

| Furfuryl alcohol | Bromine in Methanol | Dihydropyran | wikipedia.org |

| Substituted Furfuryl alcohols | m-CPBA, NBS, oxone-KBr | Dihydropyranones | acs.org |

| Furfuryl alcohol derivatives | tert-butyl hydroperoxide (TBHP) with VO(OiPr)3 catalyst | 6-hydroxy-2H-pyran-3(6H)-one | researchgate.net |

Furan and its derivatives can undergo ring-opening in the presence of acid catalysts. acs.orgrsc.org The process is initiated by the protonation of the furan ring, typically at the α-carbon, which is energetically more favorable than protonation at the β-carbon. acs.orgacs.org This is the rate-limiting step. acs.orgscite.ai Subsequent nucleophilic attack by a solvent molecule, like water, leads to the formation of dihydrofuranol intermediates. acs.org Further protonation on the ring oxygen facilitates the final ring cleavage to yield acyclic compounds. acs.org For example, the acid-catalyzed hydrolysis of 2,5-dimethylfuran (B142691) in water yields hexane-2,5-dione. The substituents on the furan ring significantly influence the reactivity and the products formed. rsc.org

Hydrogenolysis of the furan ring, involving the cleavage of C-O bonds with hydrogen, is another important transformation. This process can be used to produce aliphatic alcohols and diols. nih.gov For instance, selective hydrogenolysis of the Csp2–O bond in furanic compounds can be achieved using bimetallic catalysts, leading to the formation of diols and triols with high selectivity. nih.gov

The Piancatelli rearrangement is an acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.org This reaction has become a valuable tool in the synthesis of natural products, including prostaglandins. wikipedia.orgnih.gov The proposed mechanism involves a 4-π electrocyclization, similar to the Nazarov cyclization. wikipedia.org The reaction is typically carried out by treating a 2-furylcarbinol, often derived from furfural (B47365), with an acid in an aqueous medium. wikipedia.orgresearchgate.net The reactivity of the substrate can be influenced by substituents; for example, 5-methyl-2-furylcarbinols are more reactive and can undergo the rearrangement under milder conditions. wikipedia.orgnih.gov

The furan ring can be hydrogenated to produce dihydrofuran and tetrahydrofuran (B95107) derivatives. The complete reduction of furan to tetrahydrofuran can be challenging without causing ring opening. pharmaguideline.com However, various catalytic systems have been developed for this purpose. For example, furan can be hydrogenated to tetrahydrofuran using a palladium co-catalyst in an alcoholic suspension of titanium(IV) oxide under UV irradiation. rsc.org The hydrogenation of furan can also be achieved in an aqueous system with a nickel catalyst to produce both 1,4-butanediol (B3395766) and tetrahydrofuran. google.com The production of tetrahydrofuran derivatives from furfural or furfuryl alcohol can also be accomplished using a supported palladium catalyst in water, sometimes under carbon dioxide pressure. google.com

| Substrate | Catalyst | Product(s) | Reference |

| Furan | Pd/TiO2 (photocatalytic) | Tetrahydrofuran | rsc.org |

| Furan | Nickel catalyst | 1,4-Butanediol and Tetrahydrofuran | google.com |

| Furfural/Furfuryl alcohol | Supported Palladium | Tetrahydrofuran derivatives | google.com |

Cycloaddition Reactions (e.g., Diels-Alder Reactions)

The furan ring can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. However, the reactivity of the furan diene is significantly influenced by the substituents on the ring. nih.gov In the case of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde, the aldehyde group at the C2 position is strongly electron-withdrawing, which deactivates the furan ring and reduces its reactivity in normal-electron-demand Diels-Alder reactions. researchgate.netrsc.org This deactivation makes cycloadditions with many dienophiles challenging under standard conditions.

Computational studies have confirmed that furan is inherently less reactive and less endo-selective in Diels-Alder reactions compared to dienes like cyclopentadiene. researchgate.net The presence of electron-withdrawing groups, such as the formyl group (-CHO), further diminishes this reactivity. rsc.orgnih.gov Conversely, electron-donating groups enhance the reactivity of the furan system. researchgate.netrsc.org

To overcome the low reactivity of furfural derivatives in Diels-Alder reactions, several strategies can be employed:

High-Pressure Conditions: Applying high pressure can facilitate the reaction with dienophiles.

Lewis Acid Catalysis: The use of Lewis acids can activate the dienophile, lowering the energy barrier for the cycloaddition. nih.gov

Acetal (B89532) Protection: Converting the electron-withdrawing aldehyde into a less deactivating acetal group can increase the furan's reactivity as a diene. nih.gov

Water as a Solvent: For reactions with certain dienophiles like maleimides, water has been shown to significantly increase the reaction efficiency for furanic aldehydes. mdpi.com

Reactivity of the Aldehyde Functional Group

The aldehyde group is a highly reactive functional center, susceptible to a wide range of transformations including oxidation, reduction, and nucleophilic addition.

The aldehyde moiety of furan-2-carbaldehyde derivatives can be selectively oxidized to the corresponding carboxylic acid. Various catalytic systems have been developed for this transformation to achieve high yields and selectivity. For instance, furfural can be oxidized to furoic acid using ruthenium-based pincer complexes with alkaline water as the oxidant, a process that also generates hydrogen gas. nih.gov Other catalytic systems for the oxidation of furfural derivatives often employ noble metals like gold, platinum, or palladium, or utilize oxidants such as hydrogen peroxide. rsc.orgresearchgate.netnih.gov The oxidation of 5-substituted furfurals to their corresponding 5-substituted furan-2-carboxylic acids is a well-established synthetic route. epo.org

Table 1: Representative Catalytic Systems for the Oxidation of Furfural Derivatives

| Furfural Derivative | Oxidant/Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Furfural | O₂ / Ru-pincer complex / NaOH | Furoic acid | >95% | nih.gov |

| 5-Hydroxymethylfurfural (B1680220) (HMF) | O₂ / NaOH / DMF | 2,5-Furandicarboxylic acid (FDCA) | 91% | sciengine.com |

| Furfural | H₂O₂ / TS-1 / Acetic Acid | Maleic Acid | High | nih.gov |

| Butoxymethylfurfural | O₂ / Co(OAc)₂ / Mn(OAc)₂ / NaBr | 5-(Butoxycarbonyl)furan-2-carboxylic acid | High | epo.org |

The aldehyde group can be selectively reduced to a primary alcohol without affecting the furan ring or the ether linkage. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for this transformation, typically carried out in protic solvents like methanol or ethanol. numberanalytics.commasterorganicchemistry.comcommonorganicchemistry.com This reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. masterorganicchemistry.com

Another important method is catalytic transfer hydrogenation (CTH), where an alcohol (e.g., isopropanol) serves as the hydrogen donor in the presence of a suitable catalyst. nih.gov This approach avoids the need for high-pressure gaseous hydrogen and has been successfully applied to various furanic aldehydes. repec.orgrsc.orgresearchgate.net

Table 2: Conditions for Selective Reduction of Furan-2-carbaldehydes

| Substrate | Reducing Agent/System | Solvent | Product | Reference |

|---|---|---|---|---|

| Aldehydes/Ketones | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Primary/Secondary Alcohols | numberanalytics.commasterorganicchemistry.com |

| 5-Hydroxymethylfurfural (HMF) | Isopropanol / ZIF-8 & UiO-66-NH₂ | Isopropanol | 2,5-Dihydroxymethylfuran | repec.org |

| Furfural | 2-Butanol / Hf-TUD-1 catalyst | 2-Butanol | Furfuryl alcohol / 2-(Alkoxymethyl)furan | nih.gov |

The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by a variety of nucleophiles. A prominent example is the Knoevenagel condensation, where the aldehyde reacts with an active methylene (B1212753) compound (e.g., malononitrile (B47326), ethyl acetoacetate) in the presence of a basic catalyst to form a new carbon-carbon double bond. sphinxsai.comdamascusuniversity.edu.synih.govsciensage.info This reaction is a versatile method for extending the carbon chain of furanic aldehydes. nih.gov

Furfural and its derivatives are valuable substrates in multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more starting materials. researchgate.net The Biginelli reaction is a classic MCR where an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) (or thiourea) condense to form dihydropyrimidinones. wikipedia.org 5-Aryl-2-furaldehydes have been shown to participate effectively in this reaction, yielding a variety of substituted pyrimidine (B1678525) derivatives with potential pharmacological applications. osi.lvresearchgate.net The use of furanic aldehydes in such reactions provides a direct route to incorporating the furan scaffold into medicinally relevant heterocyclic structures. nih.govrsc.org

Synergistic and Competitive Reactivity between the Furan Ring and Aldehyde Group

Deactivation of the Furan Ring: The primary competitive interaction is the deactivation of the furan ring towards electrophilic substitution and [4+2] cycloadditions by the electron-withdrawing aldehyde group. researchgate.netrsc.org This makes reactions that target the furan diene system, such as the Diels-Alder reaction, more challenging compared to furans bearing electron-donating substituents. nih.gov

Activation of the Aldehyde Group: The furan ring acts as an electron-donating group relative to a simple alkyl group, which can influence the reactivity of the adjacent aldehyde. However, the dominant reactivity of the aldehyde is its electrophilic carbonyl carbon, which readily undergoes nucleophilic attack. Reactions at the aldehyde group, such as reduction, oxidation, and condensation, typically proceed without affecting the aromaticity of the furan ring under controlled conditions.

Synergistic Reactivity: A synergistic relationship can be established through synthetic design. For example, by temporarily protecting the aldehyde as an acetal, its deactivating effect is diminished, thereby "switching on" the reactivity of the furan ring for cycloaddition reactions. nih.gov Following the cycloaddition, the aldehyde can be deprotected, demonstrating a synthetic sequence where the reactivity of both functional groups is utilized in a controlled, stepwise manner.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton NMR spectroscopy of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde, typically recorded in a solvent such as deuterochloroform (CDCl₃), provides a distinct set of signals that correspond to each unique proton in the molecule. The chemical shift (δ) of each signal is indicative of the electronic environment surrounding the proton, while the splitting pattern, governed by spin-spin coupling, reveals the number of neighboring protons.

The aldehydic proton characteristically appears as a singlet at approximately 9.58 ppm, a downfield shift attributed to the deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group. The furan (B31954) ring protons exhibit signals at around 7.23 ppm and 6.09 ppm. The proton at the 3-position of the furan ring (H-3) appears as a doublet at 7.23 ppm, coupled to the proton at the 4-position (H-4). The H-4 proton, in turn, appears as a doublet at 6.09 ppm.

The protons of the 4-ethoxyphenoxy group also give rise to characteristic signals. The two protons on the phenoxy ring adjacent to the ether linkage appear as a doublet at approximately 7.10 ppm, while the two protons meta to the ether linkage are observed as a doublet around 6.96 ppm. The ethoxy group protons present as a quartet at about 4.08 ppm, resulting from coupling with the adjacent methyl protons, which in turn appear as a triplet at approximately 1.44 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehydic H | 9.58 | s | - |

| Furan H-3 | 7.23 | d | 3.6 |

| Furan H-4 | 6.09 | d | 3.6 |

| Phenoxy H (ortho) | 7.10 | d | 9.1 |

| Phenoxy H (meta) | 6.96 | d | 9.1 |

| -OCH₂CH₃ | 4.08 | q | 7.0 |

s = singlet, d = doublet, t = triplet, q = quartet

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the aldehyde group is the most deshielded, appearing at approximately 177.3 ppm. The carbon atoms of the furan ring are observed in the aromatic region, with the carbon bearing the aldehyde group (C-2) at around 153.2 ppm and the carbon attached to the phenoxy group (C-5) at about 159.0 ppm. The other two furan carbons, C-3 and C-4, resonate at approximately 123.9 ppm and 109.8 ppm, respectively.

The carbon atoms of the phenoxy ring show signals between 157.1 ppm and 115.6 ppm. The carbon atom directly bonded to the ether oxygen (C-1') is found at around 151.1 ppm, while the carbon para to it (C-4'), which is bonded to the ethoxy group, resonates at approximately 157.1 ppm. The remaining phenoxy carbons appear at 122.1 ppm and 115.6 ppm. The methylene (B1212753) carbon of the ethoxy group is observed at about 63.9 ppm, and the methyl carbon appears at around 14.8 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 177.3 |

| Furan C-2 | 153.2 |

| Furan C-5 | 159.0 |

| Furan C-3 | 123.9 |

| Furan C-4 | 109.8 |

| Phenoxy C-1' | 151.1 |

| Phenoxy C-2', C-6' | 122.1 |

| Phenoxy C-3', C-5' | 115.6 |

| Phenoxy C-4' | 157.1 |

| -OCH₂CH₃ | 63.9 |

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity and spatial relationships between atoms.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show correlations between coupled protons. For this compound, this would confirm the coupling between the furan protons H-3 and H-4, the ortho and meta protons on the phenoxy ring, and the methylene and methyl protons of the ethoxy group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment reveals one-bond correlations between protons and the carbons to which they are directly attached. An HSQC spectrum would definitively assign the proton signals to their corresponding carbon signals, for instance, linking the proton at 7.23 ppm to the carbon at 123.9 ppm (C-3 of the furan ring).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds away. This technique is instrumental in piecing together the molecular structure. For example, the aldehydic proton at 9.58 ppm would show a correlation to the C-2 and C-3 carbons of the furan ring, confirming its position.

Deuterium (B1214612) (²H or D) labeling involves the selective replacement of a proton with a deuterium atom. This can be a powerful tool in NMR spectroscopy for several reasons. Since deuterium has a different nuclear spin and magnetic moment than proton, it is typically not observed in ¹H NMR spectra. This can simplify complex spectra and aid in signal assignment.

In the context of this compound, selective deuteration of a specific proton, for example, the aldehydic proton, would result in the disappearance of the signal at 9.58 ppm in the ¹H NMR spectrum. This would provide unequivocal confirmation of the assignment of this signal.

Furthermore, the substitution of a proton with a deuterium can lead to small changes in the chemical shifts of nearby nuclei, an effect known as an isotope shift. The magnitude of this shift can sometimes provide subtle structural information. The presence of deuterium can also affect the relaxation times of neighboring nuclei, which can be observed in certain NMR experiments. Studies on furan rings have shown that deuteration can influence the ring dynamics. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to transitions between vibrational energy levels. The frequencies of these transitions are characteristic of the types of bonds and functional groups present in the molecule.

For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing in the range of 1670-1690 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the furan ring would be observed around 3100-3000 cm⁻¹. The C-O-C stretching vibrations of the ether linkages would give rise to strong bands in the region of 1250-1000 cm⁻¹. The out-of-plane bending vibrations of the aromatic C-H bonds would appear in the fingerprint region, below 900 cm⁻¹.

Raman spectroscopy would also reveal these characteristic vibrational modes, although the relative intensities of the bands would differ from the IR spectrum. Non-polar bonds, such as the C=C bonds of the aromatic and furan rings, often produce strong signals in the Raman spectrum.

Table 3: Predicted IR and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Aldehyde C-H | Stretch | ~2850, ~2750 | ~2850, ~2750 |

| Aldehyde C=O | Stretch | 1670-1690 (Strong) | 1670-1690 (Medium) |

| Aromatic C-H | Stretch | 3100-3000 | 3100-3000 |

| Aromatic C=C | Stretch | ~1600, ~1500, ~1450 | ~1600, ~1500, ~1450 (Strong) |

| Ether C-O-C | Asymmetric Stretch | ~1250 | ~1250 |

| Ether C-O-C | Symmetric Stretch | ~1040 | ~1040 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation pattern.

In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₃H₁₂O₄), which is 232.07 g/mol . High-resolution mass spectrometry (HRMS) could be used to determine the exact mass of the molecular ion, which would confirm the elemental composition.

The fragmentation of the molecular ion would provide further structural evidence. Plausible fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 187, or the cleavage of the ether bond between the furan and phenoxy rings. The loss of the formyl radical (-CHO) from the molecular ion would result in a fragment at m/z 203. Further fragmentation of these primary ions would lead to a characteristic pattern of peaks in the mass spectrum, which can be used to piece together the structure of the molecule.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

|---|---|

| 232 | [M]⁺ (Molecular Ion) |

| 203 | [M - CHO]⁺ |

| 187 | [M - OCH₂CH₃]⁺ |

| 121 | [C₇H₅O₂]⁺ (4-hydroxyphenoxy cation) |

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are essential for a complete structural understanding.

Methodology: The process of X-ray crystallographic analysis involves several key steps:

Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent.

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a set of reflections, is recorded as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data.

Expected Structural Insights: Based on the analysis of analogous structures, X-ray crystallography of this compound would be expected to reveal:

The planarity of the furan and phenyl rings.

The dihedral angle between the furan and phenoxy moieties, which would indicate the degree of conformational flexibility.

The precise bond lengths and angles of the entire molecule, confirming the connectivity and geometry.

Information about the crystal packing, including intermolecular interactions such as hydrogen bonding (if applicable) and π-π stacking, which govern the solid-state properties of the compound.

A representative example of crystallographic data for a related compound is presented in the table below.

| Parameter | Value |

|---|---|

| Empirical Formula | C₂₁H₂₁NO₃S |

| Formula Weight | 367.45 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.101(3) |

| b (Å) | 10.457(3) |

| c (Å) | 17.326(5) |

| β (°) | 104.473(4) |

| Volume (ų) | 1947.5(10) |

| Z | 4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the molecular structure and its chromophores.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the conjugated system comprising the furan ring, the aldehyde group, and the phenoxy moiety.

Expected Absorption Characteristics: Studies on similar furan derivatives, such as 5-(hydroxymethyl)furan-2-carbaldehyde (HMF) and its ether derivatives, have shown characteristic UV absorption in the region of 280 nm. nih.gov The presence of the extended conjugation in this compound is likely to result in a bathochromic (red) shift compared to unsubstituted furan-2-carbaldehyde. Research on substituted 5-phenyl-2-furonitriles has demonstrated that the introduction of substituents on the phenyl ring can lead to shifts in the absorption maximum, indicating the sensitivity of the electronic structure to substitution patterns. chemicalpapers.com

The expected electronic absorption characteristics are summarized in the table below.

| Parameter | Expected Value | Transition Type |

|---|---|---|

| λmax | ~280-320 nm | π → π* |

Advanced Spectroscopic Techniques for Fine Structural Details

In addition to fundamental techniques like X-ray crystallography and UV-Vis spectroscopy, advanced spectroscopic methods provide more nuanced information about the structure and bonding of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure in solution.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration).

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, providing a carbon map of the structure.

Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For instance, in the analysis of deuterated furan-2-carbaldehyde, the mass difference between the molecular ion and its fragments helped to confirm the location of the deuterium label. mdpi.com

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and provide a "fingerprint" of the compound.

IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present, such as the C=O stretching of the aldehyde, C-O-C stretching of the ether linkage, and C=C stretching of the aromatic rings.

Raman Spectroscopy: Raman spectroscopy would also reveal characteristic vibrational modes. For furan-2-carbaldehyde derivatives, Raman spectroscopy has been used to identify bands associated with C-H and C=O vibrations. mdpi.com

The application of these advanced techniques provides a comprehensive characterization of this compound, complementing the data obtained from other methods.

Computational and Theoretical Investigations of Furan 2 Carbaldehyde Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the behavior of molecules like 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde at the electronic level.

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule. For this compound, this process reveals crucial details about its three-dimensional structure. The parent molecule, furan-2-carbaldehyde, is known to exist as two primary planar conformers (OO-cis and OO-trans, also referred to as syn and anti) that differ by the orientation of the aldehyde group relative to the furan (B31954) ring's oxygen atom. mdpi.comresearchgate.net Studies on similar substituted furan-2-carbaldehydes, such as 5-(4-fluorophenyl)-furan-2-carbaldehyde, have shown that the anti-form isomer is often slightly more stable. researchgate.net

The introduction of the bulky and flexible 4-ethoxyphenoxy group at the 5-position introduces additional degrees of freedom. The conformational landscape is therefore more complex, involving rotations around the C-O ether bonds and the bond connecting the phenyl ring to the furan moiety. The optimized geometry would likely maintain a nearly planar furan-carbaldehyde core, with the ethoxyphenoxy group twisted out of this plane to minimize steric hindrance. High-level calculations, such as those using the B3LYP functional with a 6-311G(d,p) basis set, would be employed to locate the global minimum energy structure and identify other low-energy conformers.

Table 1: Predicted Geometric Parameters for this compound (Based on Analogous Structures)

| Parameter | Predicted Value | Basis of Analogy |

|---|---|---|

| C=O Bond Length (Aldehyde) | ~1.21 Å | Typical for conjugated aldehydes |

| C-C Bond Length (Furan-Aldehyde) | ~1.47 Å | Furan-2-carbaldehyde studies mdpi.com |

| Furan C-O Bond Lengths | ~1.36 Å | Quantum chemical studies of furan researchgate.net |

| Ether C-O-C Angle | ~118-120° | Typical for diaryl ethers |

Electronic structure analysis provides a map of electron distribution, which is key to understanding a molecule's reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. fiveable.mewikipedia.org For this compound, the HOMO is expected to be delocalized across the electron-rich ethoxyphenoxy and furan ring systems, which act as the primary electron-donating part of the molecule. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing furan-2-carbaldehyde moiety. acadpubl.eu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and more readily undergoes electronic transitions. researchgate.net Computational studies on similar furan derivatives show this gap is typically in the range of 4-5 eV. acadpubl.eu

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would show regions of negative potential (red/yellow) concentrated around the electronegative oxygen atoms of the aldehyde and ether groups, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found near the hydrogen atoms, particularly the aldehydic proton. researchgate.net

Table 2: Predicted Electronic Properties for this compound

| Property | Predicted Value / Description | Significance |

|---|---|---|

| HOMO Energy | ~ -5.5 to -6.0 eV | Electron-donating ability |

| LUMO Energy | ~ -1.0 to -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 4.5 eV | Indicates chemical stability and reactivity acadpubl.eu |

| Dipole Moment | ~ 3.0 - 4.0 D | Measures overall polarity |

Computational frequency analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data for structural confirmation. The assignments are made by analyzing the atomic motions associated with each calculated frequency. For this compound, key vibrational modes can be predicted based on extensive studies of furan, furfural (B47365), and their derivatives. mdpi.comresearchgate.net

Table 3: Predicted Key Vibrational Frequencies and Assignments

| Frequency Range (cm⁻¹) | Assignment | Expected Intensity (IR) |

|---|---|---|

| ~3100-3150 | Furan and Phenyl C-H stretching | Medium |

| ~2850-2980 | Alkyl C-H stretching (ethoxy group) | Medium-Strong |

| ~1670-1690 | Aldehyde C=O stretching | Very Strong |

| ~1500-1600 | Furan and Phenyl C=C ring stretching | Strong |

| ~1240-1280 | Aryl-O-C asymmetric stretching (ether) | Strong |

| ~1020-1050 | Aryl-O-C symmetric stretching (ether) | Medium |

Quantum chemical calculations are essential for mapping out the pathways of chemical reactions. By applying transition state theory, chemists can locate the high-energy transition state (TS) that connects reactants to products. For reactions involving furan derivatives, such as cycloadditions or condensations, computational methods can determine the structure of the TS and its activation energy (the energy barrier for the reaction). researchgate.net

For a reaction involving the aldehyde group of this compound, such as a condensation reaction, theorists would model the approach of the nucleophile, locate the TS for the addition step, and calculate the energy profile along the reaction coordinate. This analysis provides a detailed, step-by-step view of the reaction mechanism, explaining stereochemical and regiochemical outcomes. researchgate.net

High-accuracy computational methods, such as the Gaussian-4 (G4) composite method, can predict thermochemical properties with remarkable precision, often approaching experimental accuracy. researchgate.net For this compound, these calculations would yield important thermodynamic data.

Table 4: Thermochemical Properties Obtainable from High-Level Computations

| Thermochemical Property | Description |

|---|---|

| Standard Enthalpy of Formation (ΔfH°) | The heat change when one mole of the compound is formed from its constituent elements in their standard states. |

| Heat Capacity (Cv) | The amount of heat required to raise the temperature of the substance by one degree. |

| Entropy (S°) | A measure of the molecular disorder or randomness. |

These values are crucial for predicting reaction equilibria and understanding the compound's stability under various conditions.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum mechanics excels at describing the electronic structure of static molecules, molecular dynamics (MD) simulations are used to study the motion of atoms and molecules over time. An MD simulation of this compound would provide a dynamic picture of its behavior, particularly its conformational flexibility.

By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), MD can explore the vast conformational space arising from the rotation of the ethoxy and phenoxy groups. This allows for the study of how the solvent interacts with different parts of the molecule and influences its preferred shape. Such simulations can reveal dominant solution-phase conformations, calculate the free energy differences between them, and provide insights into how the molecule's dynamic structure relates to its function and properties in a realistic environment.

Lack of Specific Research Data Prevents Detailed Computational Analysis of this compound

A thorough investigation into the computational and theoretical aspects of the chemical compound this compound reveals a significant gap in the available scientific literature. While research exists for various furan-2-carbaldehyde derivatives, specific theoretical studies on the reaction selectivity, catalytic pathways, and spectroscopic parameters for this particular compound are not presently documented in publicly accessible research.

Computational chemistry has become an indispensable tool in modern chemical research, offering deep insights into molecular structure, reactivity, and spectroscopic properties. Theoretical studies on reaction selectivity, for instance, often employ quantum mechanical calculations to determine the activation energies of different reaction pathways, thereby predicting the most likely product of a chemical transformation. Similarly, investigations into catalytic pathways utilize computational models to elucidate the step-by-step mechanism by which a catalyst facilitates a reaction, which is crucial for designing more efficient and selective catalysts.

Furthermore, the computational prediction of spectroscopic parameters, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra, is a standard practice. These predictions, when correlated with experimental data, serve to confirm molecular structures and provide a more detailed understanding of the electronic and vibrational properties of a molecule.

Despite the utility of these computational methods, their application to this compound has not been the subject of published research. Consequently, a detailed discussion on the theoretical underpinnings of its reaction selectivity and catalytic involvement, or a comparative analysis of its computationally predicted versus experimentally determined spectroscopic data, cannot be provided at this time. The absence of such studies highlights a potential area for future research within the broader field of furan chemistry.

Applications As Chemical Building Blocks and Precursors in Advanced Materials

Strategic Intermediates in the Synthesis of Diverse Functionalized Heterocycles

The reactivity of the aldehyde group in 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde makes it an excellent starting point for the synthesis of a wide array of complex heterocyclic systems. The furan-2-carbaldehyde moiety is known to participate in various condensation and cycloaddition reactions to build new ring systems. By analogy with the reactions of structurally similar 5-aryl-2-furaldehydes, this compound can serve as a precursor to numerous classes of heterocyles. nih.govresearchgate.netresearchgate.net

For instance, condensation with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can yield intermediates for various multi-component reactions. The Biginelli reaction, involving the reaction of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea, can be employed to synthesize tetrahydropyrimidinones, a class of compounds with significant pharmacological interest. researchgate.net Similarly, reaction with hydroxylamine (B1172632) can produce oximes, which can be further cyclized, while reactions with hydrazines can lead to the formation of pyrazole (B372694) derivatives. nih.gov

The general reactivity of the furan-2-carbaldehyde group is a cornerstone of its utility. The aldehyde can be converted into an alkyne, a key functional group for "click chemistry" reactions, or it can undergo Wittig-type reactions to form vinylfuran derivatives, which are themselves versatile synthetic intermediates. researchgate.net Furthermore, oxidation of the aldehyde to a carboxylic acid opens another avenue for synthesis, allowing for the formation of esters, amides, and acid chlorides. researchgate.net These acid chlorides are precursors for synthesizing 1,3,4-oxadiazoles and other complex heterocyclic systems. researchgate.net

Table 1: Potential Heterocyclic Scaffolds from this compound This table is illustrative of the potential synthetic pathways based on the known reactivity of the furan-2-carbaldehyde functional group.